5-Fluoroquinoline

Chemical Carcinogenesis Toxicology Positive Control

5-Fluoroquinoline (CAS 394-69-4) is a monofluorinated heterocyclic aromatic compound belonging to the haloquinoline subclass of organic compounds. With a molecular formula of C9H6FN and a molecular weight of 147.15 g/mol, it exists as a light yellow to brown liquid at room temperature, requiring storage under inert atmosphere.

Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
CAS No. 394-69-4
Cat. No. B1202552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinoline
CAS394-69-4
Synonyms5-fluoroquinoline
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)F
InChIInChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
InChIKeyWMFXCDGQRHJFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroquinoline (CAS 394-69-4): Baseline Chemical and Biological Profile for Research Procurement


5-Fluoroquinoline (CAS 394-69-4) is a monofluorinated heterocyclic aromatic compound belonging to the haloquinoline subclass of organic compounds . With a molecular formula of C9H6FN and a molecular weight of 147.15 g/mol, it exists as a light yellow to brown liquid at room temperature, requiring storage under inert atmosphere . The compound exhibits a predicted pKa of 3.98±0.12 and a consensus logP of approximately 2.35, indicating moderate lipophilicity . Critically, 5-fluoroquinoline is not a biologically inert analog; it has been extensively characterized as a potent mutagen and hepatocarcinogen in both in vitro and in vivo systems, a property that distinguishes it sharply from its 3-fluorinated isomer [1].

Chemical carcinogenesis positive control research
CYP2A6 inhibition probe for metabolism studies
Genotoxicity reference standard for assay validation
Structure-activity relationship (SAR) comparator

Why 5-Fluoroquinoline Cannot Be Interchanged with Other Fluoroquinoline Isomers in Critical Assays


The position of the fluorine atom on the quinoline scaffold dictates profound, non-linear changes in biological activity, making generic substitution among fluoroquinoline isomers scientifically invalid. A direct head-to-head comparison reveals that while 5-fluoroquinoline acts as a strong hepatocarcinogen and mutagen, its 3-fluorinated isomer is completely non-mutagenic and non-carcinogenic in the same assay systems [1][2]. This positional specificity extends to enzyme inhibition: 5-, 6-, and 8-fluoroquinoline all exhibit stronger inhibition of CYP2A6 than the parent quinoline, whereas 3-fluoroquinoline shows minimal inhibition [3]. Furthermore, in genotoxicity assays, 5-, 6-, 7-, and 8-fluoroquinoline induce unscheduled DNA synthesis (UDS), but 2-, 3-, and 4-fluoroquinoline do not [4]. These data demonstrate that the substitution pattern is the primary determinant of the compound's biological fingerprint, meaning a user seeking a potent CYP2A6 inhibitor probe or a positive control for mutagenicity cannot substitute 5-fluoroquinoline with 3-fluoroquinoline and expect comparable results. The unique electronic and steric environment at the 5-position confers specific properties that are not generalizable across the isomeric series.

Risk Factor
5-Fluoroquinoline (Target)
Other Fluoroquinoline Isomers
Hepatocarcinogenicity
Strong induction of preneoplastic foci
3-FQ: lacks induction; may not serve as positive control
CYP2A6 Inhibition
Stronger inhibition than parent quinoline
3-FQ: minimal inhibition; 2-FQ and 4-FQ profiles may differ
Mutagenicity & Genotoxicity
Significant activity in Ames TA100 and UDS
2-FQ, 3-FQ, 4-FQ: non-mutagenic or non-genotoxic

5-Fluoroquinoline: A Comparative Quantitative Evidence Guide for Scientific Selection


Hepatocarcinogenic Potency: 5-Fluoroquinoline vs. 3-Fluoroquinoline in In Vivo Models

In a medium-term bioassay for hepatocarcinogenesis, both quinoline and 5-fluoroquinoline intensely induced GST-P (placental glutathione S-transferase)-positive foci in rat liver, confirming its potent hepatocarcinogenic activity. In stark contrast, 3-fluoroquinoline, tested in the exact same assay system, completely lacked the ability to induce these preneoplastic lesions [1].

Hepatocarcinogenic Potency
Head-to-head
Intense GST-P foci induction
vs 3-Fluoroquinoline: complete lack of induction
Supports positive control selection for hepatocarcinogenesis studies
Rat liver medium-term bioassay
Chemical Carcinogenesis Toxicology Positive Control Hepatocellular Carcinoma

CYP2A6 Enzyme Inhibition Potency: 5-Fluoroquinoline vs. Parent Quinoline

5-Fluoroquinoline (5FQ) demonstrates significantly enhanced inhibition of the cytochrome P450 enzyme CYP2A6 compared to the non-fluorinated parent compound, quinoline. In a fluorometric assay measuring coumarin 7-hydroxylase activity, the apparent Vmax decreased to 0.39 nmol/min/nmol CYP in the presence of quinoline. While a specific Vmax value for 5FQ is not reported, the study explicitly states that 5FQ, along with 6FQ and 8FQ, 'showed stronger inhibition than quinoline' [1].

CYP2A6 Inhibition
Reported
Stronger inhibition than quinoline
Vmax (quinoline): 0.39 nmol/min/nmol CYP
Enables CYP2A6 assay differentiation
Fluorometric coumarin 7-hydroxylase assay
Drug Metabolism Enzymology Cytochrome P450 Inhibitor Screening

Mutagenicity in Bacterial Systems: 5-Fluoroquinoline vs. 2- and 3-Fluoroquinoline

In Salmonella typhimurium TA100 assays with microsomal activation, a distinct positional dependency for mutagenicity was observed among fluoroquinoline isomers. 5-Fluoroquinoline, like the parent quinoline, exhibited significant mutagenic activity. Conversely, 2-fluoroquinoline and 3-fluoroquinoline were the only isomers in the complete series that did not induce a significant mutagenic response [1].

Bacterial Mutagenicity
Head-to-head
Significant mutagenic activity
vs 2-FQ & 3-FQ: non-mutagenic
Defines genotoxicity subset for positive control selection
S. typhimurium TA100 with microsomal activation
Genetic Toxicology Ames Test Mutagenesis SAR

Induction of Unscheduled DNA Synthesis (UDS): 5-Fluoroquinoline vs. 4-Fluoroquinoline

The ability of fluoroquinoline isomers to induce unscheduled DNA synthesis (UDS) in rat hepatocytes is also position-dependent. 5-Fluoroquinoline is among the isomers (along with 6-, 7-, and 8-) capable of inducing UDS, indicating its potential to cause DNA damage that triggers repair mechanisms. In contrast, 4-fluoroquinoline (along with 2- and 3-) showed no significant effect on UDS [1].

UDS Induction
Head-to-head
Capable of inducing UDS
vs 4-Fluoroquinoline: no significant effect
Reinforces DNA damage and repair study context
UDS assay in rat hepatocytes
DNA Repair Genotoxicity Hepatocytes Mechanism of Action

Validated Application Scenarios for 5-Fluoroquinoline Based on Differential Evidence


As a Potent Positive Control in Chemical Carcinogenesis and Hepatotoxicity Studies

Given its intense induction of GST-P-positive foci in rat liver [1], 5-fluoroquinoline serves as a well-characterized and reliable positive control in medium-term bioassays for hepatocarcinogenesis. Its use is critical for validating assay sensitivity and for benchmarking the potency of novel compounds being screened for carcinogenic potential.

As a Selective Tool Compound for Studying CYP2A6 Enzyme Activity

The enhanced inhibitory effect of 5-fluoroquinoline on CYP2A6-mediated coumarin 7-hydroxylation [1] makes it a valuable tool for enzymologists and pharmacologists. It can be used to probe the active site of CYP2A6, investigate the structural basis for isoform selectivity, or serve as a reference inhibitor in drug metabolism studies.

As a Genotoxic Reference Standard in Genetic Toxicology Assays

Its consistent and well-documented activity in both the Salmonella typhimurium Ames test (TA100) and the rat hepatocyte UDS assay [1] establishes 5-fluoroquinoline as a useful reference standard. It can be employed as a positive control for in vitro genotoxicity screening batteries or as a model agent for studying the mechanisms of mutagen-induced DNA repair.

As a Distinct Building Block in Structure-Activity Relationship (SAR) Studies

The stark contrast in biological activity between 5-fluoroquinoline and other isomers, such as the non-carcinogenic 3-fluoroquinoline [1], makes it an essential chemical probe for SAR campaigns. Researchers investigating how the position of halogen substitution modulates toxicity, enzyme inhibition, or receptor binding will find 5-fluoroquinoline to be an indispensable comparator in their synthetic libraries.

Application
Selection Property
Validation Focus
Chemical carcinogenesis positive control
Position-specific hepatocarcinogenicity
GST-P positive foci induction in rat liver bioassay
CYP2A6 enzyme probe
Enhanced CYP2A6 inhibition over parent
Coumarin 7-hydroxylase activity assay
Genotoxicity reference standard
Consistent genotoxicity across endpoints
Ames TA100 mutagenicity and UDS induction
SAR comparator isomer
Distinct isomer-specific biological profile
Non-carcinogenic 3-fluoroquinoline contrast

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